molecular formula C11H16NNaO6S B5120565 sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate

sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate

Cat. No. B5120565
M. Wt: 313.30 g/mol
InChI Key: KMGMMPNNXRQOKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate, also known as S-2367, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfamate derivative that has been synthesized through several methods. S-2367 has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. In

Mechanism of Action

The mechanism of action of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate is not fully understood. However, it has been suggested that it may inhibit the activity of sulfatases, enzymes that are involved in the metabolism of sulfated molecules, including glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may also inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which play a role in the breakdown of cellular waste products. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to inhibit the activity of carbonic anhydrase, which may have an impact on the regulation of acid-base balance in the body. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has also been shown to inhibit the activity of sulfatases, which are involved in the metabolism of sulfated molecules, including glycosaminoglycans.

Advantages and Limitations for Lab Experiments

Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. However, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could impact the interpretation of experimental results.

Future Directions

There are several future directions for the use of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate in scientific research. One area of interest is the role of sulfatases in the metabolism of glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may be a valuable tool for investigating this area further. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may have potential applications in the treatment of lysosomal storage disorders, which are caused by deficiencies in lysosomal enzymes. Further research is needed to explore these potential applications of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate.

Synthesis Methods

Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate can be synthesized through several methods, including the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfonate, followed by the reaction with sodium hydroxide. Another method involves the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfamate, followed by the reaction with sodium hydroxide. Both methods result in the formation of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate as a white crystalline powder.

Scientific Research Applications

Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in various scientific research applications, including as a tool to study the activity of lysosomal enzymes. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in studies to investigate the role of sulfatases in the metabolism of glycosaminoglycans.

properties

IUPAC Name

sodium;N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-methylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6S.Na/c1-12(19(14,15)16)7-9(13)8-18-11-5-3-4-10(6-11)17-2;/h3-6,9,13H,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMMPNNXRQOKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)OC)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate

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